molecular formula C23H19FN2O2 B6568977 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide CAS No. 946320-88-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide

Cat. No. B6568977
CAS RN: 946320-88-3
M. Wt: 374.4 g/mol
InChI Key: RRGSHAXBMSIJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide (NBTQF) is a synthetic compound that was first discovered in the early 2000s. NBTQF is a small molecule that has been studied for its potential therapeutic effects. It has been found to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders. NBTQF has been used in a variety of laboratory experiments and has been found to have a wide range of potential applications.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has been studied for its potential therapeutic effects in a wide range of areas. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has also been studied for its potential use in the treatment of diabetes and obesity.

Mechanism of Action

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has been found to act as an agonist of the cannabinoid receptor CB1. This means that it binds to the CB1 receptor and activates it, leading to a cascade of biochemical reactions that can affect the body in various ways. It is thought that by activating the CB1 receptor, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide can reduce inflammation and modulate the immune system, which could lead to potential therapeutic effects.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and modulate the immune system. It has also been found to reduce the growth of tumor cells and inhibit the growth of cancer cells. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide has also been found to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is a relatively simple molecule that can be easily synthesized in the laboratory. This makes it an attractive compound for laboratory experiments. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is also a relatively new compound, and its potential therapeutic effects have not yet been fully explored. As such, there are still many unknowns about how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide works and its potential applications.

Future Directions

There are many potential future directions for research into N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide. One potential area of research is to further explore the potential therapeutic effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide, such as its anti-inflammatory and anti-cancer properties. Another potential area of research is to investigate the potential uses of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide in the treatment of neurological disorders. Additionally, further research could be done to investigate the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide in the treatment of diabetes and obesity. Finally, further research could be done to investigate the potential side effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide is synthesized through a multi-step process. The starting material is a mixture of benzoyl chloride, 1,2,3,4-tetrahydroquinoline, and 3-fluorobenzamide. The mixture is heated and stirred in an inert atmosphere to form an intermediate product. This intermediate product is then reacted with a base, such as sodium hydroxide, to form the final product, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-10-4-8-18(14-19)22(27)25-20-12-11-16-9-5-13-26(21(16)15-20)23(28)17-6-2-1-3-7-17/h1-4,6-8,10-12,14-15H,5,9,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGSHAXBMSIJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.